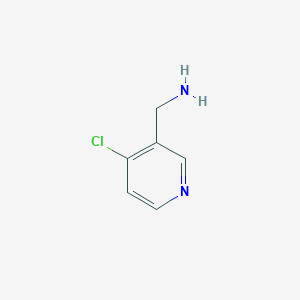

(4-Chloropyridin-3-YL)methanamine

Description

Properties

Molecular Formula |

C6H7ClN2 |

|---|---|

Molecular Weight |

142.58 g/mol |

IUPAC Name |

(4-chloropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H7ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2 |

InChI Key |

ORHVJXZYOADENO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Application of (4-Chloropyridin-3-yl)methanamine: A Comprehensive Technical Guide

Executive Summary

(4-Chloropyridin-3-yl)methanamine (often isolated as its hydrochloride salt, CAS 1956319-15-5) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including selective PKC-theta inhibitors for immunological disorders[1] and novel Bruton's tyrosine kinase (BTK) inhibitors[2]. This technical guide outlines the mechanistic rationale, starting material selection, and optimized step-by-step protocols for synthesizing this compound while overcoming the inherent chemoselectivity challenges of the 4-chloro-pyridine scaffold.

Mechanistic Rationale: The Challenge of the 4-Chloro-Pyridine Scaffold

The most direct retrosynthetic precursor to (4-chloropyridin-3-yl)methanamine is 4-chloro-3-cyanopyridine (also known as 4-chloronicotinonitrile). However, the chemical reduction of the nitrile group to a primary amine in the presence of the 4-chloro substituent presents a significant chemoselectivity hurdle.

The chlorine atom at the C4 position of the pyridine ring is highly electron-deficient. Under standard catalytic hydrogenation conditions (e.g., H2 gas with Palladium on Carbon or standard Raney-Nickel), the C-Cl bond undergoes rapid hydrodehalogenation, yielding the undesired dechlorinated byproduct, 3-(aminomethyl)pyridine[3].

To circumvent this, the reduction must be driven by chemoselective hydride reagents. Two highly effective, field-proven approaches are:

-

Borane-Mediated Reduction (BH3-THF): Borane complexes selectively reduce nitriles to amines without inserting into the aryl-halide bond[4].

-

In-Situ Nickel Boride (Ni2B) Reduction: The combination of Sodium Borohydride (NaBH4) and Nickel(II) Chloride (NiCl2) generates active Ni2B, which rapidly reduces nitriles at ambient temperature while preserving sensitive halogens[5][6].

Figure 1: Retrosynthetic workflow and chemoselectivity challenges in the reduction of 4-chloro-3-cyanopyridine.

Experimental Methodologies

Protocol A: Borane-Mediated Reduction (BH3-THF)

Borane-THF is a powerful, non-catalyzed reagent for the reduction of nitriles. The reaction proceeds via the formation of a stable boron-amine complex, which must be systematically broken during the workup phase[7].

Step-by-Step Procedure:

-

Preparation: In a rigorously dried, argon-purged round-bottom flask, dissolve 4-chloro-3-cyanopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of Borane-THF (BH3-THF, 4.0 eq) dropwise via syringe. Causality Note: Dropwise addition controls the exothermic nature of the initial Lewis acid-base complexation.

-

Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 3.5 to 4 hours[8]. Monitor completion via LC-MS.

-

Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Carefully and slowly add Methanol (MeOH). Causality Note: The methanol quench serves a dual purpose: it safely destroys unreacted borane (evolving H2 gas) and breaks the tightly bound boron-amine complex to release the free primary amine.

-

Isolation: Stir the quenched mixture for 30 minutes, then concentrate in vacuo. To isolate the hydrochloride salt, redissolve the crude residue in a minimal amount of ethyl acetate and add 2M HCl in diethyl ether. Filter the resulting precipitate and dry under a vacuum to yield (4-chloropyridin-3-yl)methanamine hydrochloride.

Protocol B: Nickel Boride (NaBH4/NiCl2) Reduction

Nickel boride, generated in situ, is an exceptional catalyst for the rapid reduction of nitriles at ambient temperatures. This method avoids the handling of hazardous borane gas and is highly scalable[6][9].

Step-by-Step Procedure:

-

Preparation: Dissolve 4-chloro-3-cyanopyridine (1.0 eq) and Nickel(II) Chloride hexahydrate (NiCl2·6H2O, 0.5 eq) in dry ethanol (20 mL per gram of substrate)[6].

-

Catalyst Generation & Reduction: Cool the solution to 0 °C. Add Sodium Borohydride (NaBH4, 3.0 to 4.0 eq) in small portions. Causality Note: Upon addition, the solution will immediately turn pitch black, indicating the reduction of Ni(II) to active Nickel Boride (Ni2B) nanoparticles. The Ni2B acts as the catalytic surface where the hydride transfer to the nitrile occurs.

-

Reaction: Stir the reaction mixture at room temperature. The reduction proceeds rapidly through an imine intermediate and is typically complete within 15 to 30 minutes[5].

-

Filtration: To self-validate the removal of the heavy metal catalyst, filter the black suspension through a tightly packed pad of Celite. Wash the Celite pad thoroughly with additional ethanol.

-

Workup: Concentrate the filtrate under reduced pressure. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate to afford the free base of (4-chloropyridin-3-yl)methanamine.

Figure 2: Mechanistic pathway of the in-situ Nickel Boride (Ni2B) catalyzed reduction.

Analytical Characterization & Data Presentation

To ensure the integrity of the synthesized product and verify the absence of the dechlorinated byproduct, rigorous analytical characterization is required.

Table 1: Comparative Analytical Data for Synthesis Routes

| Parameter | Protocol A (BH3-THF) | Protocol B (NaBH4/NiCl2) | Standard Pd/C H2 |

| Target Yield (%) | 75 - 85% | 80 - 90% | < 5% |

| Dechlorination Impurity | < 1% | < 2% | > 90% |

| Reaction Time | 3.5 - 4 hours | 15 - 30 minutes | 12 - 24 hours |

| Scalability | Moderate (Hazardous BH3) | High (Mild conditions) | N/A |

| Primary State | Hydrochloride Salt | Free Base | N/A |

Downstream Applications in Drug Discovery

The primary amine of (4-chloropyridin-3-yl)methanamine is a versatile nucleophile, readily participating in reductive aminations, amide couplings, and SNAr reactions. In the development of PKC-theta inhibitors, it is coupled with various pyrimidine and thiazole scaffolds to modulate T-cell activation, offering therapeutic benefits for autoimmune diseases like rheumatoid arthritis and multiple sclerosis[1]. Furthermore, its structural geometry makes it an ideal vector for occupying specific binding pockets in Bruton's tyrosine kinase (BTK) inhibitor design[2].

References[1] Patent Application Publication US 2006/0025433 A1 - Googleapis.com - Link[2] WO2022032019A1 - Btk inhibitors - Google Patents - Link[7] United States Patent US 7,601,714 B2 - Googleapis.com - Link[8] Patent Application Publication US 2006/0025433 A1 - Googleapis.com - Link[4] Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - The Journal of Organic Chemistry - Link[5] Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature - ResearchGate - Link[6] Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature - designer-drug.com - Link[3] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - University of Dundee Research Portal - Link[9] Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar -Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. designer-drug.com [designer-drug.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(4-Chloropyridin-3-YL)methanamine structural analogs

Title: (4-Chloropyridin-3-YL)methanamine and Its Structural Analogs: A Technical Guide to Synthesis, Chemoselectivity, and Kinase Inhibitor Design

Executive Summary

(4-Chloropyridin-3-yl)methanamine is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1][2]. Featuring a primary aliphatic amine and an electron-deficient chloropyridine ring, this scaffold serves as a critical pharmacophore element for directing molecules into the solvent channels or hydrophobic pockets of ATP-binding sites[2]. This guide details the physicochemical profiling, chemoselective synthetic methodologies, and application workflows for this compound and its structural analogs, providing a self-validating framework for drug development professionals.

Physicochemical Profiling and Structural Analogs

The utility of (4-Chloropyridin-3-yl)methanamine stems from its unique electronic distribution. The electron-withdrawing chlorine atom at the C4 position significantly lowers the pKa of the pyridine nitrogen compared to an unsubstituted pyridine, while the methylene spacer insulates the primary amine, preserving its high nucleophilicity for coupling reactions (e.g., SNAr or amide bond formation).

Table 1: Physicochemical Profile of (4-Chloropyridin-3-yl)methanamine

| Property | Value / Description |

| Chemical Name | (4-Chloropyridin-3-yl)methanamine |

| CAS Registry Number | 874821-38-2 (Free Base)[3]; 1956319-15-5 (HCl Salt) |

| Molecular Formula | C6H7ClN2[4] |

| Molecular Weight | 142.59 g/mol (Free Base)[3]; 179.05 g/mol (HCl Salt) |

| Physical Form | Colorless oil (Free Base); Pale yellow solid (HCl Salt) |

| Key Hazards (GHS) | H302 (Harmful if swallowed), H315, H319, H335 |

By shifting the position of the halogens or the aminomethyl group, researchers can fine-tune the steric bulk and electronic properties of the scaffold to optimize target binding.

Table 2: Key Structural Analogs in Drug Discovery

| Analog Name | CAS Number | Structural Variation |

| 1-(5-Chloropyridin-2-yl)methanamine | 67938-76-5[5] | Chlorine at C5, amine at C2 |

| (2,6-Dichloropyridin-3-yl)methanamine | 2682112-85-0[6] | Di-chlorinated at C2 and C6 |

| 1-(2-Bromo-4-chloropyridin-3-yl)methanamine | 2913267-69-1[7] | Bromine at C2, Chlorine at C4 |

Synthetic Methodology: The Chemoselective Staudinger Route

Synthesizing halogenated pyridine methanamines presents a distinct chemoselectivity challenge: reducing a nitrogenous precursor (like an azide) to a primary amine without triggering the hydrodehalogenation of the aryl chloride[1]. Standard catalytic hydrogenation (e.g., Pd/C, H2) is contraindicated here as it frequently cleaves the C-Cl bond. Instead, a Staudinger-mediated reduction is the industry standard[1].

Causality of Reagent Selection:

-

Azidation via DPPA: Diphenylphosphoryl azide (DPPA) combined with DBU allows for the direct, one-pot conversion of (4-chloropyridin-3-yl)methanol to the corresponding azide[1]. This bypasses the need to isolate highly unstable mesylate or alkyl halide intermediates.

-

Staudinger Reduction: Triphenylphosphine (PPh3) selectively attacks the azide to form an aza-ylide intermediate[1]. Upon the addition of aqueous ammonia, the ylide hydrolyzes to the primary amine. This mechanism is entirely blind to the aryl chloride, ensuring 100% retention of the halogen.

-

Acid/Base Purification: The reaction generates stoichiometric triphenylphosphine oxide (TPPO). By acidifying the mixture to pH 2, the target diamine is protonated and partitioned into the aqueous phase, leaving the neutral TPPO in the organic phase[1]. Subsequent basification and extraction yield the chemically pure product without requiring chromatography.

Protocol 1: Synthesis of (4-Chloropyridin-3-yl)methanamine

-

Azidation: Dissolve (4-chloropyridin-3-yl)methanol (0.51 g, 3.6 mmol) and DPPA (0.92 mL, 4.3 mmol) in toluene (8 mL)[1]. Add DBU (0.69 mL, 4.5 mmol) dropwise. Stir at room temperature for 3 hours. Concentrate and purify via silica gel chromatography (1:4 EtOAc:hexanes) to isolate 3-azidomethyl-4-chloropyridine[1].

-

Reduction: Dissolve the azide (0.47 g, 3.1 mmol) in anhydrous THF (10 mL) at 0°C. Add Triphenylphosphine (0.81 g, 3.1 mmol)[1]. Warm to room temperature and stir for 18 hours[1].

-

Hydrolysis: Dilute the mixture with NH4OH (3 mL) and stir for 3 hours[1]. Add 3M NaOH and stir for 1 hour[1].

-

Workup: Acidify the mixture to pH 2 using 4M HCl[1]. Extract with diethyl ether (discard the ether layer containing TPPO). Basify the aqueous layer with 2M NaOH to pH >10[1]. Extract with CH2Cl2 (3x). Dry the combined organic phases over MgSO4 and concentrate in vacuo to afford the product as a colorless oil[1].

Chemoselective synthetic workflow for (4-Chloropyridin-3-yl)methanamine.

Application in Drug Discovery: PKC-Theta Inhibitors

(4-Chloropyridin-3-yl)methanamine is a pivotal precursor in the synthesis of pyrimidine-based kinase inhibitors, specifically targeting Protein Kinase C-theta (PKC-theta)[1]. PKC-theta is a critical node in T-cell activation; its inhibition is a validated strategy for treating immunological disorders (e.g., rheumatoid arthritis, multiple sclerosis) and Type II diabetes[2][8].

When coupled to a pyrimidine scaffold, the primary amine acts as a flexible linker, while the chloropyridine ring projects into the hydrophobic pockets adjacent to the ATP-binding hinge region. The chlorine atom can engage in halogen bonding with backbone carbonyls, significantly enhancing target affinity and residence time.

Protocol 2: SNAr Coupling to Pyrimidine Scaffolds To integrate the analog into a kinase inhibitor framework, a Nucleophilic Aromatic Substitution (SNAr) is employed[9].

-

Reaction Setup: Dissolve the electrophile, e.g., {4-(2-chloro-5-nitro-pyrimidin-4-ylamino)-methyl}-cyclohexyl-carbamic acid tert-butyl ester (48.2 mg, 0.13 mmol), in CHCl3 (0.8 mL)[9].

-

Amine Addition: Add (4-chloropyridin-3-yl)methanamine (53.5 mg, 0.38 mmol, 3.0 eq)[9]. The excess amine serves as both the nucleophile and the acid scavenger (an external base like DIPEA can be used if the stoichiometry is restricted to 1:1).

-

Execution: Stir at room temperature for 3 hours[9]. The high nucleophilicity of the primary aliphatic amine ensures rapid displacement of the pyrimidine chloride without requiring elevated temperatures.

-

Purification: Purify directly via silica gel column chromatography (50:1 CH2Cl2:MeOH) to isolate the coupled intermediate as a pale yellow solid[9].

Pharmacophore model of PKC-theta inhibitors utilizing the chloropyridine analog.

References

-

Allmpus. "(4-Chloropyridin-3-yl)methanamine". Available at: [Link]

-

Chemical-Suppliers. "1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | CAS 67938-76-5". Available at: [Link]

- United States Patent 7,601,714 B2. "Pyrimidine derivatives as PKC-theta inhibitors".

- United States Patent Application Publication US 2006/0025433 A1. "Pyrimidine derivatives as PKC-theta inhibitors".

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. allmpuslab.com [allmpuslab.com]

- 5. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | CAS 67938-76-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Huanuo Pharmaceutical Technology (Guangxi) Co., Ltd 제품 목록-사서함-페이지 84-Chemicalbook [chemicalbook.com]

- 7. EnamineStore [enaminestore.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(4-Chloropyridin-3-YL)methanamine: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

(4-Chloropyridin-3-yl)methanamine (also known as 4-chloro-3-picolylamine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Featuring an aliphatic primary amine and an electron-deficient aryl chloride, this compound offers orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical profile, synthetic pathways, and step-by-step protocols for its application in modern drug discovery.

Physicochemical Profiling

Understanding the baseline properties of (4-Chloropyridin-3-yl)methanamine is critical for reaction design, particularly regarding its solubility and pKa, which dictate its behavior during aqueous workups and chromatography.

| Property | Value / Description |

| Chemical Name | (4-Chloropyridin-3-yl)methanamine |

| Synonyms | 4-chloro-3-aminomethylpyridine; 4-chloro-3-picolylamine |

| CAS Number (Free Base) | 874821-38-2[1] |

| CAS Number (HCl Salt) | 1956319-15-5[2] |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Density | ~1.24 g/cm³[1] |

| Boiling Point | ~241.6 °C at 760 mmHg[1] |

| GHS Safety Classification | H302 (Harmful if swallowed), H315, H319, H335[2] |

Mechanistic Insights: The Bifunctional Paradigm

The strategic value of (4-chloropyridin-3-yl)methanamine lies in its dual reactivity, which allows for sequential, orthogonal functionalization without the need for complex protecting group strategies.

-

The Primary Aminomethyl Group : The methylene (-CH2-) spacer insulates the primary amine from the electron-withdrawing resonance of the pyridine ring. This preserves the aliphatic character of the amine (pKa ~9.0), ensuring rapid and highly nucleophilic kinetics during amidation, sulfonylation, or reductive amination.

-

The C4-Chloride : The nitrogen atom in the pyridine core acts as a powerful electron sink, rendering the ortho and para positions highly electrophilic. The chlorine atom at the C4 position is therefore highly activated for Nucleophilic Aromatic Substitution (SNAr). It readily undergoes displacement by amines, alkoxides, and thiolates under thermal conditions, and serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Methodologies

Synthesizing this building block requires careful chemoselectivity. Standard catalytic hydrogenation of 4-chloro-3-cyanopyridine using Palladium on Carbon (Pd/C) and H2 gas frequently results in unwanted hydrodehalogenation (cleavage of the C-Cl bond). To circumvent this, two primary field-proven routes are utilized:

-

Route A: Chemoselective Nitrile Reduction : Utilizing Borane-Tetrahydrofuran (BH3-THF) complex allows for the quantitative reduction of the nitrile to the primary amine while leaving the aryl chloride intact.

-

Route B: The Hexahydrotriazine Pathway : As detailed in European Patent EP1961733A1, reacting a halogenated precursor directly with ammonia typically leads to over-alkylation (forming secondary/tertiary amines). This is bypassed by reacting 4-chloro-3-(halomethyl)pyridine with ammonia and formaldehyde to form a stable hexahydrotriazine intermediate. Subsequent acidic hydrolysis selectively yields the primary amine[3].

Synthetic pathways to (4-Chloropyridin-3-yl)methanamine avoiding hydrodehalogenation.

Experimental Protocols

The following protocols detail the orthogonal functionalization of the compound. These are designed as self-validating systems: the completion of the reaction is driven by specific stoichiometric ratios and validated via distinct mass spectrometry markers.

Protocol 1: Amide Coupling (Functionalizing the Aminomethyl Group)

Causality: HATU is selected as the coupling reagent due to its superior kinetics and ability to suppress epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine hydrochloride salt without interfering with the activated ester.

-

Preparation : In an oven-dried round-bottom flask under N2, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation : Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the activated OAt-ester.

-

Coupling : Add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.05 equiv). The slight excess ensures complete consumption of the valuable carboxylic acid.

-

Monitoring : Stir at room temperature for 2 hours. Monitor via LC-MS; the system validates itself when the primary amine peak disappears, replaced cleanly by the amide product mass.

-

Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: SNAr Functionalization (Displacing the C4-Chloride)

Causality: SNAr requires a strong nucleophile and thermal energy. DMSO is chosen as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state, significantly accelerating the reaction.

-

Preparation : Dissolve the amide product from Protocol 1 (1.0 equiv) in anhydrous DMSO (0.2 M).

-

Reagent Addition : Add the secondary amine nucleophile (e.g., morpholine or piperidine derivatives) (2.0 equiv) and anhydrous K2CO3 (3.0 equiv).

-

Heating : Heat the mixture to 110 °C in an oil bath or microwave reactor for 4-12 hours.

-

Monitoring : Track the displacement of the chloride via LC-MS. The reaction is self-validating: the isotopic pattern of the starting material will lose the characteristic 3:1 (M/M+2) ratio of the chlorine isotope, confirming successful substitution.

-

Workup : Cool to room temperature and pour into ice water to precipitate the product. Filter the solid, wash with cold water, and purify via flash column chromatography (DCM/MeOH gradient) to yield the bifunctionalized API scaffold.

Orthogonal derivatization workflow exploiting dual reactivity.

Handling, Safety, and Storage

As a halogenated heteroaromatic amine, this compound must be handled with standard laboratory safety precautions. It is classified under GHS as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319)[2].

-

Storage : The free base is susceptible to oxidation and degradation over time. It is highly recommended to store the compound as its hydrochloride salt (CAS: 1956319-15-5) at room temperature in a dry, well-ventilated area, protected from light and moisture[2].

References

-

European Patent Office. "EP1961733A1 - Method for selectively producing primary amine compound". Google Patents.[3]

Sources

Technical Whitepaper: Advanced Safety, Handling, and Operational Protocols for (4-Chloropyridin-3-YL)methanamine

Executive Summary

(4-Chloropyridin-3-yl)methanamine is a highly reactive, versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. Due to the presence of both a primary amine and a halogenated pyridine ring, the compound presents unique physicochemical behaviors that mandate stringent safety and handling protocols. This whitepaper provides drug development professionals with a comprehensive, causality-driven guide to the mechanistic toxicology, engineering controls, and self-validating standard operating procedures (SOPs) required to handle this compound safely.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of (4-Chloropyridin-3-yl)methanamine is the foundational step in mitigating exposure risks. The compound is commercially available as a free base or as hydrochloride/dihydrochloride salts, which directly impacts its hygroscopicity and volatility.

Table 1: Physicochemical Properties of (4-Chloropyridin-3-yl)methanamine

| Property | Value / Description |

| Chemical Name | (4-Chloropyridin-3-yl)methanamine |

| CAS Numbers | 874821-38-2 (Free Base), 1956319-15-5 (HCl), 1214729-76-6 (Di-HCl) |

| Molecular Formula | C6H7ClN2 (Free Base) |

| Molecular Weight | 142.59 g/mol (Free Base) |

| Physical Form | Solid powder |

| Boiling Point | 241.6ºC at 760 mmHg |

| Density | 1.244 g/cm³ |

| Storage Conditions | Room temperature to cold-chain; keep dry, cool, and tightly closed |

Data sourced from authoritative chemical inventories and Safety Data Sheets (SDS)[1],[2],[3].

Mechanistic Toxicology & Hazard Assessment

To design effective safety protocols, one must understand why a chemical is hazardous, rather than merely memorizing its hazard codes. (4-Chloropyridin-3-yl)methanamine carries several critical Global Harmonized System (GHS) classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4],[5].

The Causality of Irritation: The primary amine group (-NH₂) acts as a localized Lewis base. Upon contact with the moisture inherent in skin or mucous membranes, it undergoes rapid protonation. This reaction generates localized hydroxide ions (OH⁻) that disrupt the cellular lipid bilayer, leading to the saponification of fatty acids and subsequent severe tissue irritation (H315, H319). Simultaneously, the chloropyridine moiety enhances the overall lipophilicity of the molecule. This allows the compound to bypass the stratum corneum more efficiently than highly polar salts, facilitating rapid dermal and mucosal penetration. Furthermore, because the compound is handled as a solid powder, the aerodynamic diameter of its particulates presents a significant inhalation hazard, triggering respiratory irritation (H335)[5].

Structural drivers of (4-Chloropyridin-3-yl)methanamine toxicity and irritation.

Engineering Controls & Personal Protective Equipment (PPE)

The selection of PPE and environmental controls must directly address the mechanistic hazards outlined above.

-

Fume Hood Face Velocity: All handling must occur in a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm)[5]. Causality: This specific velocity range is required to capture aerosolized solid particulates generated during weighing, preventing inhalation exposure without creating turbulent eddies that could scatter the powder.

-

Glove Selection (Nitrile over Latex): Standard latex gloves are highly permeable to organic amines. Nitrile gloves (minimum 4 mil thickness) must be worn[5]. Causality: The nitrile polymer provides a superior chemical barrier against basic organic building blocks, preventing the lipophilic chloropyridine ring from penetrating to the skin.

-

Storage Integrity: The compound must be stored tightly closed in a dry, cool environment[3]. Causality: Hydrochloride salts are inherently hygroscopic. Moisture ingress leads to caking and hydrolytic degradation, which compromises the stoichiometric precision required for downstream API synthesis.

Standard Operating Procedure (SOP): Self-Validating Handling & Dissolution

To ensure absolute trustworthiness and safety, the following handling protocol incorporates a closed-loop, self-validating mass-balance system. This ensures that no material is lost to the environment as an inhalation hazard.

Step-by-Step Methodology:

-

Pre-Weighing Mass Balance Check: Before opening, record the absolute mass of the sealed source vial ( Minitial ) on an analytical balance.

-

Environmental Isolation: Transfer the sealed vial, a tared receiving vessel, and an anti-static spatula into the fume hood.

-

Gravimetric Transfer: Carefully transfer the desired mass of (4-Chloropyridin-3-yl)methanamine to the receiving vessel. Minimize vertical dropping of the powder to reduce aerosolization. Seal both vessels before removing them from the hood.

-

Post-Weighing Validation (The Self-Check): Record the mass of the sealed source vial again ( Mfinal ). The transferred mass ( Mtransfer ) must satisfy the equation: Minitial−Mfinal=Mtransfer±0.5% .

-

Validation Logic: If the variance exceeds 0.5%, it indicates that hazardous particulates were lost to the hood environment (requiring immediate decontamination) or that the sample absorbed atmospheric moisture during transfer.

-

-

Dissolution and Visual Verification: Add the designated anhydrous solvent (e.g., DMSO or Dichloromethane) to the receiving vessel.

-

Validation Logic: The resulting solution must be visually clear. A turbid solution indicates atmospheric moisture contamination, which leads to the formation of insoluble, polymerized degradation products.

-

Workflow for safe handling and spill mitigation of (4-Chloropyridin-3-yl)methanamine.

Emergency Response & Spill Mitigation

In the event of a breach in containment, immediate, chemically logical steps must be taken to neutralize the threat.

Step-by-Step Mitigation Protocol:

-

Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.

-

Containment: Cover the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

-

Causality: Do not use combustible materials like sawdust. The basic amine can react exothermically with organic impurities in sawdust, potentially creating a fire hazard.

-

-

Collection: Sweep the absorbed mixture using non-sparking tools to prevent static discharge[5]. Place the material into a compatible, sealable hazardous waste container.

-

Chemical Decontamination: Wash the spill area with copious amounts of water and a mild acidic detergent.

-

Causality: The acidic detergent neutralizes the residual amine basicity. Validate complete decontamination by testing the surface pH with indicator paper; a pH of 7.0 confirms the area is safe.

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. (4-Chloropyridin-3-yl)methanamine;hydrochloride | 1956319-15-5 [sigmaaldrich.com]

- 4. (4-Chloropyridin-3-yl)methanamine,hydrochloride | 1956319-15-5 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: (4-Chloropyridin-3-yl)methanamine as a Privileged Scaffold in Targeted Therapeutics

Executive Summary

(4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2; Hydrochloride salt: 1956319-15-5) has emerged as a highly versatile bifunctional building block in modern medicinal chemistry. Its unique molecular architecture—a primary aliphatic amine tethered to a pyridine ring bearing a chlorine atom at the para position relative to the nitrogen—provides exceptional orthogonal reactivity. This Application Note details the physicochemical rationale for selecting this scaffold, outlines its proven utility in synthesizing targeted kinase inhibitors (e.g., FGFR4 and PI4KB) and enzyme modulators, and provides self-validating, step-by-step experimental protocols for its functionalization.

Structural Rationale and Physicochemical Profiling

The strategic inclusion of the (4-chloropyridin-3-yl)methanamine moiety in drug design is driven by several critical factors:

-

Electronic Modulation & ADME Optimization: The electron-withdrawing chlorine atom at the 4-position decreases the basicity (pKa) of the pyridine nitrogen. This electronic tuning improves passive membrane permeability and significantly reduces hERG channel liability—a common toxicological hurdle associated with unsubstituted basic pyridines.

-

Orthogonal Reactivity: The aliphatic methanamine (pKa ~9.5) is highly nucleophilic, allowing for selective reactions (such as amide coupling, reductive amination, or Nucleophilic Aromatic Substitution [SNAr]) under mild conditions. Because the C4-chlorine on the electron-deficient pyridine ring is relatively inert to mild nucleophiles without transition-metal catalysis, the primary amine can be reacted first with high chemoselectivity.

-

Late-Stage Functionalization: Following the functionalization of the primary amine, the remaining 4-chloro substituent serves as an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling rapid exploration of chemical space during Structure-Activity Relationship (SAR) campaigns.

-

Kinase Hinge-Binding: The pyridine nitrogen acts as a potent hydrogen bond acceptor (HBA), frequently interacting with the critical backbone amides in the hinge region of various kinase ATP-binding pockets [1].

Applications in Drug Discovery

FGFR4 Inhibitor Design

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase heavily implicated in hepatocellular carcinoma and other aggressive malignancies. (4-Chloropyridin-3-yl)methanamine is utilized to synthesize pyrimidine-based FGFR4 inhibitors. The methanamine group undergoes SNAr with halogenated pyrimidines, positioning the chloropyridine moiety to interact with the hydrophobic pockets of the kinase domain, effectively blocking the ATP-binding site [2].

Caption: FGFR4 signaling pathway and its targeted inhibition by synthesized derivatives.

PI4KB Inhibitors for Antiviral Therapeutics

Phosphatidylinositol 4-kinase IIIβ (PI4KB) is an essential host factor hijacked by positive-sense single-stranded RNA viruses (such as Hepatitis C and rhinoviruses) to replicate. The pyridinylmethanamine scaffold is coupled with imidazo[1,2-b]pyridazine derivatives to yield potent, broad-spectrum antiviral agents. The pyridine ring perfectly occupies the ATP-binding cavity, while the chlorine atom enhances deep hydrophobic interactions [1].

Copper-Containing Amine Oxidase (CAO) Inhibitors

Beyond kinases, derivatives of this scaffold act as substrate-like, reversible inhibitors of CAOs. The methanamine mimics the endogenous primary amine substrates, while the functionalized pyridine ring prevents oxidative deamination, leading to highly selective target engagement [3].

Quantitative Data Summary

The table below summarizes the reaction conditions, synthetic yields, and bioactivity profiles of derivatives synthesized utilizing the (4-Chloropyridin-3-yl)methanamine building block across different therapeutic targets.

| Compound Scaffold | Target | Reaction Type | Key Reagents | Yield (%) | Bioactivity (IC50) | Ref |

| Pyridinyl-pyrimidine | FGFR4 | SNAr | DIPEA, DCM, 25°C | 78 - 80% | < 10 nM | [2] |

| Imidazo-pyridazine | PI4KB | SNAr | DIPEA, EtOH, 70°C | 65 - 95% | 1.5 - 5.0 nM | [1] |

| Alkylamino-pyridine | CAO | Reductive Amination | NaBH₃CN, MeOH | 50 - 70% | 20 - 80 nM | [3] |

Experimental Protocols

Workflow Visualization: Orthogonal Functionalization

Caption: Orthogonal synthetic workflow utilizing the bifunctional reactivity of the scaffold.

Protocol A: Synthesis of Pyrimidine-Based FGFR4 Inhibitor Precursors via SNAr

Causality & Experience: We utilize 1.0 equivalent of the electrophilic pyrimidine and 1.1 equivalents of the methanamine. N,N-Diisopropylethylamine (DIPEA) (2.5 eq) is strictly required because the methanamine is commercially supplied as a stable hydrochloride salt. DIPEA neutralizes the salt, liberating the nucleophilic free amine. Running the reaction at 25 °C ensures regioselectivity; the highly reactive C4-chlorine on the pyrimidine is displaced, while the C-Cl bond on the pyridine remains completely intact.

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

-

Base Addition: Add DIPEA (2.5 mmol, 435 µL) to the solution and stir for 5 minutes at 0 °C using an ice bath.

-

Amine Addition: Slowly add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.1 mmol, 197 mg) portion-wise over 10 minutes. Note: Portion-wise addition prevents localized exothermic spikes that could lead to unwanted bis-substitution.

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (25 °C) and stir for 2.5 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1, UV active) or LC-MS until the starting pyrimidine is fully consumed [2].

-

Workup: Quench the reaction by adding distilled water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution) to yield the secondary amine intermediate.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Experience: The remaining C-Cl bond on the pyridine is relatively inert to standard nucleophiles but readily undergoes oxidative addition with Palladium. Using Pd(dppf)Cl₂ as a catalyst and Na₂CO₃ as a base in a biphasic dioxane/water mixture provides the optimal environment for coupling with aryl boronic acids, preventing protodeboronation.

-

Setup: In a 10 mL microwave vial, combine the intermediate generated from Protocol A (0.5 mmol), an aryl boronic acid (0.6 mmol), and Na₂CO₃ (1.5 mmol).

-

Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL). Critical Step: Degas the solvent mixture by bubbling Nitrogen or Argon through the liquid for at least 10 minutes. Oxygen must be excluded to prevent catalyst oxidation and homocoupling of the boronic acid.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and immediately seal the vial with a crimp cap.

-

Heating: Heat the reaction mixture at 90 °C for 4 hours in a pre-heated oil bath (Alternatively, heat at 110 °C for 30 minutes in a dedicated microwave synthesizer).

-

Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify the target compound via reverse-phase preparative HPLC.

References

-

Title: Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents and Insights into Their Mode of Action Source: Journal of Medicinal Chemistry (2017) URL: [Link]

- Source: US Patent US9434697B2 (2016)

-

Title: Alkylamino Derivatives of 4-Aminomethylpyridine as Inhibitors of Copper-Containing Amine Oxidases Source: Journal of Medicinal Chemistry (2005) URL: [Link]

Application Notes and Protocols for the N-Alkylation of (4-Chloropyridin-3-YL)methanamine

Introduction: The Strategic Importance of N-Alkylated Pyridinylmethanamines in Drug Discovery

The N-alkylation of (4-Chloropyridin-3-YL)methanamine is a pivotal chemical transformation in the field of medicinal chemistry. The resulting secondary and tertiary amines are key structural motifs in a multitude of pharmacologically active compounds. The strategic introduction of various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical tool in the optimization of lead compounds during drug development. This guide provides a detailed exploration of robust and versatile protocols for the N-alkylation of (4-Chloropyridin-3-YL)methanamine, with a focus on practical application and mechanistic understanding for researchers, scientists, and drug development professionals.

Methodologies for N-Alkylation: A Comparative Overview

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting material. Herein, we discuss three widely employed and effective methods for the N-alkylation of (4-Chloropyridin-3-YL)methanamine: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Buchwald-Hartwig Amination.

Reductive Amination: A Versatile and Widely Used Approach

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.[2][3] A key advantage of this one-pot procedure is its ability to avoid over-alkylation, which can be a challenge with other methods.[4]

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[4][5]

Mechanism of Reductive Amination:

The reaction is typically performed under mildly acidic conditions which catalyze the formation of the imine intermediate. The subsequent reduction of the imine by a hydride source yields the desired N-alkylated product.

Caption: Workflow for N-alkylation via Reductive Amination.

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[5] The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5] This method is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

While conceptually simple, controlling the degree of alkylation to prevent the formation of over-alkylated products can be challenging.[4] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] This powerful method allows for the formation of C-N bonds between a wide range of amines and aryl halides or triflates, often with high functional group tolerance and excellent yields.[6] While typically used for N-arylation, modifications of this methodology can be applied for N-alkylation, particularly with substrates where other methods may be less effective.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of (4-Chloropyridin-3-YL)methanamine with Benzaldehyde

This protocol is adapted from the work of Bagley and coworkers, which describes a robust method for the N-alkylation of related 3-amino-4-halopyridines.[1]

Materials:

-

(4-Chloropyridin-3-YL)methanamine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (4-Chloropyridin-3-YL)methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(4-chloropyridin-3-yl)methanamine.

Protocol 2: Direct Alkylation of (4-Chloropyridin-3-YL)methanamine with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation using an alkyl halide.

Materials:

-

(4-Chloropyridin-3-YL)methanamine (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of (4-Chloropyridin-3-YL)methanamine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN, 10 mL/mmol) in a round-bottom flask, add the alkyl halide (1.1 eq) dropwise.

-

Heat the reaction mixture to a gentle reflux (or a suitable temperature for the specific alkyl halide) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.

Data Presentation: A Comparative Table of N-Alkylation Methods

The following table summarizes typical reaction parameters and expected yields for the N-alkylation of (4-Chloropyridin-3-YL)methanamine and related compounds using the discussed methods.

| Alkylating Agent (Carbonyl/Halide) | Method | Reducing Agent/Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 12-24 | 80-95[1] |

| 4-Fluorobenzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 12-24 | 76[1] |

| 4-Methylbenzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 12-24 | 88[1] |

| 2,4-Dimethoxybenzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 12-24 | 70[1] |

| Methyl Iodide | Direct Alkylation | K₂CO₃ | MeCN | 4-8 | 70-85 |

| Benzyl Bromide | Direct Alkylation | K₂CO₃ | MeCN | 6-12 | 85-95 |

Conclusion and Future Outlook

The N-alkylation of (4-Chloropyridin-3-YL)methanamine is a cornerstone transformation in the synthesis of novel therapeutic agents. The protocols detailed in this guide, encompassing reductive amination and direct alkylation, provide robust and versatile methodologies for accessing a diverse range of N-alkylated derivatives. The choice of method will be dictated by the specific synthetic goals and the nature of the desired alkyl substituent. As the demand for novel and structurally diverse drug candidates continues to grow, the development of even more efficient, selective, and sustainable N-alkylation methods will remain an active and important area of research in synthetic and medicinal chemistry.

References

-

Bagley, M. C., et al. (2008). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. [Link]

-

Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Using (4-Chloropyridin-3-YL)methanamine for novel compound synthesis

An In-Depth Guide to the Synthetic Utility of (4-Chloropyridin-3-YL)methanamine in Novel Compound Synthesis

Introduction: Unlocking a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, biologically active compounds. (4-Chloropyridin-3-YL)methanamine has emerged as a particularly valuable scaffold. Its structure is elegantly simple yet functionally rich, featuring two distinct and orthogonally reactive sites: a nucleophilic primary aminomethyl group and an electrophilic chloropyridine ring. This duality allows for a stepwise and controlled diversification, making it an ideal starting point for the construction of compound libraries aimed at a multitude of biological targets.

The primary amine serves as a versatile handle for the introduction of a wide array of functional groups through reactions such as acylation, sulfonylation, and reductive amination. Simultaneously, the chlorine atom on the pyridine ring is primed for nucleophilic aromatic substitution (SNAr) or, more commonly, participation in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of contemporary synthetic strategy. The pyridine core itself is a well-established pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets, much like the purine bases of ATP, making its derivatives potent inhibitors of enzymes like protein kinases.[1] The inclusion of chlorine in heterocyclic structures is a known strategy to enhance the pharmacological properties of drug candidates.[2]

This guide provides a comprehensive overview of the applications of (4-Chloropyridin-3-YL)methanamine, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Data for (4-Chloropyridin-3-YL)methanamine

| Property | Value | Reference |

| CAS Number | 870063-65-3 | [3][4] |

| Molecular Formula | C₆H₇ClN₂ | [3] |

| Molecular Weight | 142.59 g/mol | |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [6][7] |

Critical Safety Protocols

(4-Chloropyridin-3-YL)methanamine and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood. Adherence to the following safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[6][7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][9]

-

In case of Exposure:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor for treatment advice.[6]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

Core Synthetic Applications and Protocols

The dual reactivity of (4-Chloropyridin-3-YL)methanamine allows for its application in a variety of fundamental organic transformations. The following sections provide detailed protocols for the most common and effective of these reactions.

Figure 1: Key synthetic pathways originating from (4-Chloropyridin-3-YL)methanamine.

Protocol 1: N-Acylation with an Acid Chloride

This protocol details the formation of an amide bond, a ubiquitous linkage in pharmaceuticals, by reacting the primary amine with an acyl chloride.

Causality and Experimental Choices:

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting amine and many common acyl chlorides.

-

Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Step-by-Step Methodology:

-

Dissolve (4-Chloropyridin-3-YL)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated compound.

Self-Validation/Characterization:

-

LC-MS: Confirm the presence of the product by its calculated mass-to-charge ratio.

-

¹H NMR: Expect to see the disappearance of the primary amine (-NH₂) protons and the appearance of a new amide N-H proton (typically a broad singlet or triplet between δ 7-9 ppm). The methylene (-CH₂-) protons adjacent to the new amide will shift downfield compared to the starting material.

Protocol 2: Suzuki Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki reaction to form a C-C bond at the C4 position of the pyridine ring, replacing the chlorine atom. This is a powerful method for creating biaryl or heteroaryl structures.

Causality and Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand is required to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the reaction.

-

Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.

Figure 2: Standard workflow for a Suzuki cross-coupling reaction.

Detailed Step-by-Step Methodology:

-

To a reaction vessel, add the N-protected (4-Chloropyridin-3-YL)methanamine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (2.5 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration based on the starting material).

-

Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to degas the mixture.

-

Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Seal the vessel and heat the reaction mixture to 90 °C.

-

Stir vigorously and monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the coupled product.

Self-Validation/Characterization:

-

LC-MS: Observe the loss of the chlorine isotope pattern and the appearance of a new peak corresponding to the mass of the coupled product.

-

¹H NMR: The most significant change will be the appearance of new aromatic proton signals corresponding to the newly introduced aryl group. The signals for the pyridine ring protons will also experience shifts due to the new electronic environment.

Application Example: Multi-step Synthesis of a Kinase Hinge-Binding Scaffold

To demonstrate the power of this building block, the following workflow outlines a two-step synthesis of a common scaffold found in many kinase inhibitors. This involves an initial N-acylation followed by a Suzuki cross-coupling reaction.

Figure 3: Workflow for the synthesis of a hypothetical kinase inhibitor scaffold.

This synthetic sequence effectively demonstrates how the two reactive sites on the starting material can be addressed sequentially to rapidly build molecular complexity. The pyrimidine amide moiety is designed to interact with the kinase hinge region, while the biaryl portion can be tailored to occupy the adjacent hydrophobic pocket.

Conclusion and Future Perspectives

(4-Chloropyridin-3-YL)methanamine is a high-value, versatile building block for constructing diverse molecular architectures. Its orthogonal reactive handles—the primary amine and the chloro-substituent—provide chemists with a reliable and flexible platform for library synthesis and lead optimization. The protocols outlined in this guide represent robust and reproducible methods for leveraging its synthetic potential. As the demand for novel chemical matter continues to grow, particularly in areas like targeted protein degradation (PROTACs) and covalent inhibitors, the strategic application of well-designed building blocks like (4-Chloropyridin-3-YL)methanamine will remain a critical component of successful drug discovery programs.

References

-

AK Scientific, Inc. Safety Data Sheet for N-[(6-Chloropyridin-3-yl)methyl]methylamine. Link

-

den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Link

-

Fisher Scientific. Safety Data Sheet for 4-Chloropyridine hydrochloride. Link

-

Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1105-1123. Link

-

Apollo Scientific. Safety Data Sheet for 4-Amino-2-chloropyridine. Link

-

Reddy, T. J., et al. (2007). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Journal of the Serbian Chemical Society, 72(1), 63-71. Link

-

BenchChem. Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. Link

-

Sigma-Aldrich. Product Page for 4-Amino-3-chloropyridine. Link

-

ECHEMI. Safety Data Sheet for 3-Pyridinemethanamine. Link

-

Saha, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1263, 133132. Link

-

Sigma-Aldrich. Product Page for N-[(6-Chloropyridin-3-yl)methyl]methylamine. Link

-

Kaunas University of Technology. Synthesis and investigation of novel variously modified chloropyridine ring-containing arylidenamine derivatives. Link

-

Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine. Link

-

Request PDF. Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Link

-

ResearchGate. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Link

-

Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Link

-

Arkat USA, Inc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Link

-

MDPI. Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Link

-

National Center for Biotechnology Information. Ethyl 4-[({amino}(4-fluoroanilino)methylidene)amino]. Link

-

Organic Syntheses. 4-PYRIDYLMETHYLAMINE DIHYDROCHLORIDE. Link

-

Alfa Chemistry. Product Page for (3-Chloropyridin-4-yl)methanamine. Link

-

BLD Pharm. Product Page for (3-Chloropyridin-4-yl)methanamine. Link

-

Chemsrc. Product Page for (3-Chloropyridin-4-yl)methanamine hydrochloride. Link

-

National Center for Biotechnology Information. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 870063-65-3|(3-Chloropyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. N-[(6-Chloropyridin-3-yl)methyl]methylamine | 120739-62-0 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Advanced Derivatization Techniques for (4-Chloropyridin-3-YL)methanamine: A Bifunctional Scaffold in Drug Discovery

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly practical guide for the orthogonal functionalization of (4-chloropyridin-3-yl)methanamine, a privileged building block for kinase inhibitors and complex fused heterocycles.

Structural Overview & Mechanistic Causality

The compound (4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2 for the free base; 1956319-15-5 for the hydrochloride salt)[1] is a highly versatile bifunctional scaffold. Its utility in medicinal chemistry stems from the orthogonal reactivity of its two primary functional groups:

-

The C3-Aminomethyl Group (Kinetic Target): An unhindered, highly nucleophilic primary aliphatic amine. It readily undergoes N-acylation, sulfonylation, and reductive amination under mild conditions[2].

-

The C4-Chloro Substituent (Thermodynamic/Electrophilic Target): The chlorine atom is situated at the 4-position of the pyridine ring. The pyridine nitrogen exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect, polarizing the C-Cl bond and rendering the C4 position highly electron-deficient[3]. This electronic activation makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[4].

The Causality of Selectivity: Derivatization strategies rely on exploiting this electronic dichotomy. Because the aliphatic amine is vastly more nucleophilic than the aromatic system, electrophiles will exclusively target the C3-amine at room temperature. Conversely, nucleophiles will target the C4-chloride, but this requires overcoming the aromatic stabilization energy, necessitating heat, strong bases, or palladium catalysis.

Caption: Workflow for sequential derivatization of (4-Chloropyridin-3-yl)methanamine.

Quantitative Data Summary

The following table summarizes the optimal reaction parameters and expected outcomes for the orthogonal functionalization of this scaffold based on established kinetic and catalytic studies[3][4][5].

| Reaction Type | Reagents & Catalysts | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity |

| Selective Amidation | R-COOH, HATU, DIPEA, DMF | 25 | 2 - 4 | 85 - 95 | >99% (C3-NH2) |

| SNAr (Aliphatic Amines) | R₂NH, K₂CO₃, NMP | 100 - 120 | 12 - 24 | 70 - 85 | >95% (C4-Cl) |

| Buchwald-Hartwig | Ar-NH₂, Pd₂(dba)₃, Xantphos | 100 | 8 - 12 | 75 - 90 | >99% (C4-Cl) |

| Intramolecular SNAr | NaH, THF (Ring Closure) | 60 - 80 | 4 - 6 | 65 - 80 | N/A |

Experimental Protocols & Self-Validating Workflows

Protocol 1: Selective C3-Amidation (Kinetic Control)

To prevent premature SNAr at the C4 position, amidation must be performed under mild conditions using non-nucleophilic bases. HATU is preferred over EDC/HOBt for its rapid kinetics, which outcompetes any potential side reactions[2].

Step-by-Step Methodology:

-

Activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to form the active OAt ester.

-

Coupling: Add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv). Immediately add DIPEA (3.0 equiv). Note: The excess DIPEA is required to neutralize the HCl salt and drive the reaction, but it is insufficiently nucleophilic to attack the C4-chloride.

-

Propagation: Stir the mixture at 25 °C for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate.

System Validation & QC:

-

LC-MS: The product will exhibit a characteristic 3:1 isotopic cluster at [M+H]+ and [M+H+2]+ due to the intact C4-chlorine. The disappearance of the highly polar primary amine peak confirms completion.

-

¹H NMR (CDCl₃): The singlet corresponding to the C3-methanamine protons (~3.9 ppm) will shift significantly downfield (~4.4 - 4.6 ppm) upon conversion to the amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack, which forms a zwitterionic Meisenheimer complex stabilized by the pyridine nitrogen[4].

Caption: Addition-elimination mechanism of SNAr at the C4 position.

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, combine the C3-amide intermediate (1.0 equiv), the secondary amine nucleophile (e.g., morpholine) (2.0 equiv), and finely powdered K₂CO₃ (2.0 equiv) in NMP (0.2 M).

-

Reaction: Seal the vial and heat conventionally at 120 °C for 16 hours, or under microwave irradiation at 150 °C for 30 minutes.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove NMP and unreacted aliphatic amine.

System Validation & QC:

-

LC-MS: The 3:1 chlorine isotope pattern will disappear entirely, replaced by a single [M+H]+ peak corresponding to the C4-substituted product.

-

¹H NMR (CDCl₃): The C5-H doublet on the pyridine ring (~7.3 ppm) will shift upfield (shielded) due to the strong electron-donating resonance effect (+M) of the newly introduced C4-amine.

Protocol 3: Buchwald-Hartwig Amination for Weak Nucleophiles

For weak nucleophiles (e.g., anilines, sulfonamides) that cannot overcome the activation energy barrier of SNAr, palladium-catalyzed cross-coupling is mandatory. The 4-chloropyridine moiety readily undergoes oxidative addition with electron-rich Pd(0) catalysts[3][5].

Step-by-Step Methodology:

-

Degassing (Critical Step): Sparging the solvent (1,4-Dioxane, 0.1 M) with dry N₂ for 20 minutes is critical to prevent the oxidation of the electron-rich phosphine ligand.

-

Assembly: To an oven-dried Schlenk tube, add the C3-amide intermediate (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, yielding 4 mol% Pd), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate the tube and backfill with N₂ (repeat 3x). Add the degassed dioxane via syringe.

-

Reaction: Seal the tube and heat at 100 °C for 8–12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate for column chromatography.

System Validation & QC:

-

Visual Cue: The reaction mixture will transition from a deep red/purple (Pd₂(dba)₃) to a yellow/orange active catalytic species, eventually precipitating Pd black when the substrate is consumed or the catalyst dies.

-

TLC: The highly UV-active aniline starting material should be consumed, yielding a new, highly fluorescent spot under 254 nm and 365 nm UV light.

References[1] Title: (4-Chloropyridin-3-yl)methanamine,hydrochloride | 1956319-15-5

Source: sigmaaldrich.com URL: [4] Title: A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine Source: acs.org URL: [2] Title: Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants Source: acs.org URL: [5] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: nih.gov URL: [3] Title: A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions Source: benchchem.com URL:

Sources

- 1. (4-Chloropyridin-3-yl)methanamine,hydrochloride | 1956319-15-5 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Synthetic Workflows for (4-Chloropyridin-3-yl)methanamine in Medicinal Chemistry

Introduction & Strategic Utility

(4-Chloropyridin-3-yl)methanamine is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Its unique structural topology—featuring a nucleophilic primary amine tethered to an electrophilic 4-chloropyridine core—makes it an ideal precursor for synthesizing fused heterocyclic systems. Most notably, it serves as the foundational scaffold for pyrido[4,3-d]pyrimidines , a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and anti-diabetic compounds [3].

This application note provides an authoritative, self-validating guide to handling, functionalizing, and cyclizing this critical intermediate, ensuring high-fidelity results in your discovery workflows.

Physicochemical Properties

Understanding the physical state of the starting material is critical for stoichiometric precision. The compound is predominantly supplied as a hydrochloride salt to prevent premature degradation or autopolymerization.

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | (4-Chloropyridin-3-yl)methanamine |

| CAS Numbers | 147864-14-0 (Free base), 1956319-15-5 (HCl), 130018-87-0 (2HCl) |

| Molecular Formula | C6H7ClN2 (Free base) |

| Molecular Weight | 142.59 g/mol (Free base) |

| Physical State | Off-white to pale yellow crystalline powder |

| Reactivity Sites | C3-Primary amine (Nucleophile), C4-Chloro (Electrophile) |

Mechanistic Insights & Reactivity Profile

To master the synthetic application of (4-Chloropyridin-3-yl)methanamine, one must understand the causality behind its reactivity.

The Electrophilic C4-Position: The chlorine atom at the 4-position of the pyridine ring is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). This is driven by the electron-withdrawing nature of the pyridine nitrogen, which acts as an electron sink. When a nucleophile attacks the C4 position, the resulting negative charge is delocalized directly onto the electronegative pyridine nitrogen, forming a highly stable Meisenheimer complex [1]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, allowing SNAr to proceed under thermal conditions without the strict need for palladium or copper catalysis [2].

Bifunctional Cyclization Logic: By first functionalizing the primary amine at the C3-methyl position (e.g., via reaction with an isocyanate to form a urea), the newly formed nucleophilic nitrogen is brought into close spatial proximity to the activated C4-chloro group. Supplying thermal energy in the presence of a base triggers an intramolecular SNAr, effectively "zipping up" the molecule to form a stable 6-membered pyrimidine ring fused to the pyridine core.

Reactivity map of (4-Chloropyridin-3-yl)methanamine highlighting its bifunctional potential.

Experimental Protocols: Synthesis of Pyrido[4,3-d]pyrimidin-2(1H)-ones

The following methodologies detail a robust, two-step workflow for generating substituted pyrido[4,3-d]pyrimidin-2(1H)-ones. The system is designed to be self-validating: the success of Step 1 is confirmed by a mass shift corresponding to urea formation, while Step 2 is validated by the loss of the chlorine isotope pattern in LC-MS analysis.

Protocol A: Synthesis of the Urea Intermediate

Objective: Selective functionalization of the primary amine while leaving the C4-chloro group intact.

Reagents:

-

(4-Chloropyridin-3-yl)methanamine dihydrochloride (1.0 eq, 10 mmol)

-

Phenyl isocyanate (1.05 eq, 10.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

-

Free-Basing: Suspend the dihydrochloride salt in anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Causality: Cooling prevents exothermic side reactions.

-

-

Neutralization: Add DIPEA dropwise over 5 minutes.

-